Germanium hydrides represent a specialized class of organometallic compounds with unique reactivity patterns and potential applications spanning from catalysis to biomedical fields. These compounds, particularly germanium(II) hydrides (also known as germylene hydrides), feature low-valent germanium centers stabilized by bulky ligands and exhibit distinct structural and electronic properties. This comprehensive review synthesizes current knowledge on germanium hydrides, highlighting their synthesis through various routes including reduction of germanium(II) chloride precursors with reagents like NaBH₄ or AlH₃•NMe₃. The document details their reactivity in hydrogermylation processes, particularly with CO₂, alkynes, and ketones, and explores emerging evidence of biological activity in immunomodulation and inflammation control. Characterization data including NMR chemical shifts, IR stretching frequencies, and computational insights are systematically presented to facilitate research applications. Safety considerations are addressed, noting that while inorganic germanium compounds present potential health hazards, specific organogermanium compounds like Ge-132 demonstrate intriguing biological properties worthy of further investigation for therapeutic applications.
Germanium hydrides constitute an important class of main group element compounds with significant implications in both fundamental and applied research. Germanium itself is a group 14 metalloid with an atomic number of 32 and electronic configuration [Ar] 3d¹⁰ 4s² 4p², positioning it between silicon and tin in the periodic table [1] [2]. The element exists in several oxidation states, with +2 and +4 being most common in its compounds. Germanium hydrides encompass a range of structures from simple molecular hydrides (GeH₄, Ge₂H₆, etc.) to more complex organogermanium hydrides featuring organic substituents alongside hydride ligands.
The chemistry of low-valent germanium compounds, particularly germanium(II) hydrides (germylene hydrides), has developed significantly since the first stable monomeric germylene hydride was reported by Roesky et al. in 2001 [3] [4]. These compounds are characterized by a divalent germanium center with a terminal hydride, typically stabilized through electron donor-acceptor interactions with bulky ligands [3]. The interest in germanium hydrides stems from their unique reactivity patterns that differ from their carbon and silicon analogs, their potential as catalysts in organic transformations, and their emerging biological activities that may have therapeutic implications [3] [5].
Table: Fundamental Properties of Germanium Element
| Property | Value | Reference |
|---|---|---|
| Atomic number | 32 | [1] |
| Electronic configuration | [Ar] 3d¹⁰ 4s² 4p² | [2] |
| Common oxidation states | -4, +2, +4 | [1] |
| Electronegativity (Pauling) | 2.01 | [1] |
| First ionization energy | 762 kJ/mol | [2] |
| Crystal structure | Face-centered diamond cubic | [2] |
The synthesis of stable germanium(II) hydrides requires strategic ligand design and careful selection of reducing agents to prevent further reduction or decomposition. Several effective synthetic routes have been developed:
Reduction with Metal Hydrides: Treatment of β-diketiminato germylene chloride precursors ([{HC-(CMeNAr)₂}GeCl]) with NaBH₄ yields germylene hydride borane adducts ([{HC-(CMeNAr)₂}GeH(BH₃)]). The borane adduct can be selectively removed using PMe₃ as a scavenger at room temperature, producing the terminal germylene hydride ([{HC-(CMeNAr)₂}GeH]) [3].
Direct Reduction Pathway: When the same germylene chloride precursor is treated with AlH₃•NMe₃ in toluene at -4°C, a direct route to the terminal germylene hydride is achieved with 60% yield, as evidenced by a color change from yellow to orange-red [3] [4].
Digermene Route: A hydrido-digermene can be synthesized by reacting a bulky germylene chloride with L-selectride (Li[sec-Bu₃H]) in toluene at -80°C, yielding orange crystals with 52% yield. This digermene exists in equilibrium with a two-coordinate hydrido-germylene, which can be isolated as a stable adduct upon addition of DMAP (dimethylaminopyridine) at 20°C, yielding pale yellow crystals of the three-coordinate germylene hydride in 27% yield [3].
Cationic Germanium Hydrides: A germyliumylidene hydride (germylene hydride cation) was synthesized through a two-step process involving reaction of potassium bis(NHC)-borate with GeCl₂•dioxane to yield a zwitterionic germyliumylidene chloride, followed by Cl/H exchange using K[HB(s-Bu)₃] to give the germylene hydride cation in 91% yield [3].
X-ray crystallographic analyses reveal that germanium(II) hydrides typically adopt tetrahedral coordination geometries around the germanium center, bonded to the hydrogen atom, supporting ligand, and the germanium lone pair [3]. For example, the β-diketiminato germylene hydride crystallizes in the P2₁/n space group with two isostructural molecules per unit cell. Key structural parameters include:
Table: Structural Parameters of Germanium(II) Hydrides
| Parameter | Value/Observation | Technique | Reference |
|---|---|---|---|
| Ge-N bond length | ~1.989 Å | X-ray crystallography | [3] |
| Ge-H stretch | 1733 cm⁻¹ | IR spectroscopy | [3] |
| Charge distribution | Ge⁺H⁻ polarization | AIM/NBO analysis | [3] |
| Coordination geometry | Tetrahedral | X-ray crystallography | [3] |
| Electron localization | 3-center-2-electron bond (Ge₂H) | ELF analysis | [6] |
Germanium(II) hydrides participate in a wide array of hydrogenation reactions without requiring catalysts, distinguishing them from earlier Ge(IV)-H systems that often necessitated activation [3]:
CO₂ Reduction: The β-diketiminato germylene hydride reacts with carbon dioxide at room temperature to form the germylene ester of formic acid in quantitative yield. This germylene formate further reacts with lithium amidoborane (LiH₂NBH₃) at -78°C to generate lithium formate in high yield (85-95%). The germylene hydride reforms during this process, suggesting potential catalytic applications in CO₂ conversion to formic acid and eventually to methanol [3].
Reactions with Alkynes: Germanium(II) hydrides undergo 1,2-addition across alkyne triple bonds, as demonstrated in reactions with ethyl propiolate to form vinyl germylenes in excellent yields (>80%). This uncatalyzed pathway contrasts with previously reported reactions of Ge(IV)-H systems with alkynes [3].
Activated Ketones: Electrophilic ketones such as 2,2,2-trifluoroacetophenone react with germylene hydrides to form germylene alkoxides quantitatively via nucleophilic hydride addition to the carbonyl carbon. Less electrophilic ketones like acetone and benzophenone do not undergo this reaction [3].
Elemental Sulfur: Two equivalents of elemental sulfur react with germylene hydrides to yield germanium dithiocarboxylic acid analogs in moderate yields (60%), involving both insertion and oxidative addition of sulfur into the Ge(II)-H bond with a change in oxidation state from Ge(II) to Ge(IV) [3].
The acyclic amido germylene hydride has demonstrated efficiency in catalyzing hydroboration of aldehydes and ketones using the mild borane reagent HBpin (pinacolato) [3]. Key observations include:
Nitrous Oxide: Germylene hydrides react with N₂O to form germylene hydroxides, representing the first reported Group 14 metal hydride to react with N₂O in this manner [3].
Trimethylsilyl Azide: Reactions with Me₃SiN₃ produce two products in 1:1 ratio: a germanium(II) azide (from metathesis with elimination of Me₃SiH) and a germanium(IV) diamide (proposed via oxidative addition-insertion of a nitrene intermediate) [3].
Azo and Diazo Compounds: Germylene hydrides react with ethyl diazoacetate and trimethylsilyldiazomethane to form germanium(II)-substituted hydrazone derivatives via end-on insertion mechanisms [3].
The following diagram illustrates the key reaction pathways and catalytic cycles of germanium hydrides:
Reaction network of germanium(II) hydrides with various substrates
Quantum chemical calculations provide valuable insights into the electronic structure and bonding characteristics of germanium hydrides:
Small Germanium Hydride Clusters: Computational studies using multiconfigurational approaches (MCQDPT2, CASSCF, MRMP2) reveal that Ge₂H has a ²B₁ ground state with a doublet-quartet gap of approximately 39 kcal/mol. A quasidegenerate ²A₁ state lies about 2 kcal/mol above the ground state [6].
Charge Distribution: Atoms-in-molecules (AIM) and natural bond orbital (NBO) analyses consistently show positive charge on germanium and negative charge on hydrogen in GeH units, confirming the Ge⁺H⁻ polarization pattern across different germanium hydrides [3] [6].
Bonding Characteristics: Electron localization function (ELF) analysis indicates that the Ge-H bond in Ge₂H is best characterized as a three-center-two-electron bond, distinct from the bonding patterns observed in lithium-doped counterparts [6].
Relativistic Effects: For heavy element systems like germanium compounds, proper incorporation of relativistic corrections in density functional theory calculations is essential for accurately predicting properties such as NMR chemical shifts [7].
Table: Computational Analysis of Germanium Monohydrides
| Compound | Ground State | Energy Gap | Bond Character | Reference |
|---|---|---|---|---|
| GeH | Not specified | Not specified | Polar covalent (Ge⁺H⁻) | [3] |
| Ge₂H | ²B₁ | ~39 kcal/mol (doublet-quartet) | 3-center-2-electron bond | [6] |
| Ge₂H | ²A₁ | ~2 kcal/mol above ground state | Similar bonding pattern | [6] |
| Ge₃H⁺ | ¹A′ | ~6 kcal/mol (singlet-triplet) | Not specified | [6] |
| Ge₃H⁻ | ¹A₁ | Not specified | Not specified | [6] |
While much of the biomedical research focuses on organogermanium compounds generally, germanium hydrides represent important synthetic precursors and potential bioactive compounds:
Interferon Induction: Organic germanium compounds such as Ge-132 (bis(carboxyethyl germanium) sesquioxide) induce interferon activity in serum following oral administration in mice (300 mg/kg). This interferon mediates natural killer (NK) cell activation and macrophage activation [5].
Immune Activation: Ge-132 and its hydrolysate THGP (3-(trihydroxygermyl) propanoic acid) have been shown to stimulate intestinal immunity, with increased IgA levels in feces observed in mice receiving low concentrations of Ge-132 with oligosaccharides [5].
Macrophage Polarization: Ge-132 and THGP induce M1 macrophage polarization, which is significant in tumor immunology due to the ability of M1 macrophages to engulf cancer cells [5].
Inflammatory Pathway Suppression: Germanium compounds inhibit inflammation by suppressing activation of NF-κB and MAPK pathways while reducing expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [5].
Pain Modulation: THGP prevents sulfide-induced enhancement of Ca²⁺ channel-dependent membrane currents, consequently reducing Cav3.2-dependent pain caused by exogenous and endogenous sulfides [5].
Autoimmune Disease Applications: Spirogermanium, a nitrogen heterocyclic germanium compound, suppresses autoimmune encephalomyelitis in Lewis rats at effective doses [5].
Innate Immune Activation: THGP directly binds to the 5'-triphosphate portion of viral RNA, competing with RIG-I-mediated recognition, and simultaneously inhibits viral replication by disrupting the interaction between viral polymerase and the RNA genome [5].
Hepatitis Treatment: Propagermanium (3-oxygermylpropionic acid polymer) has been used clinically to treat chronic hepatitis B, reducing HBV replication and promoting seroconversion through enhancement of virus antigen-specific Tc cell function [5].
The following diagram illustrates the biological activities and signaling pathways modulated by germanium compounds:
Biological signaling pathways modulated by germanium compounds
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
Germanium hydrides, particularly germanium(II) hydrides, represent a versatile class of compounds with unique reactivity patterns and potential applications across catalysis, synthetic chemistry, and biomedicine. Their synthesis has been optimized through various routes, providing access to stable compounds that can be thoroughly characterized by spectroscopic and computational methods. The reactivity of germylene hydrides in hydrogermylation reactions, particularly with CO₂, demonstrates their potential in environmentally relevant catalytic transformations.
The emerging biological activities of organogermanium compounds, including immunomodulation, anti-inflammatory effects, and antiviral properties, suggest promising directions for future research, though studies specifically on germanium hydrides in this context remain limited. The computational insights into their electronic structure provide a foundation for rational design of new compounds with tailored properties.
Future research directions should include:
| Property | Specification |
|---|---|
| CAS Number | 2816-43-5 [1] [2] |
| Molecular Formula | C₁₈H₁₆Ge / (C₆H₅)₃GeH [1] [2] |
| Molecular Weight | 304.96 g/mol [1] [2] |
| Appearance | White to off-white or pale yellow powder or crystals [1] [2] |
| Melting Point | 40 - 43 °C [1] [2] |
| Purity | ≥ 95% [1] |
| Storage Conditions | Store at room temperature [1] |
This compound functions as a catalyst and precursor in synthetic and materials chemistry.
Workflow for the catalytic synthesis using this compound
Key Steps:
The table below summarizes the key characteristics and primary synthetic roles of triphenylgermane.
| Property / Role | Description |
|---|---|
| CAS Number | 2816-43-5 [1] |
| Molecular Formula | C₁₈H₁₆Ge [1] |
| Molecular Weight | 304.96 g/mol [1] |
| Physical Form | Powder or crystals [1] |
| Melting Point | 40-43 °C [1] |
| Stability | Air-stable; Ge-C bonds do not readily react with water under neutral conditions [2] [1] |
| Primary Synthetic Role | Radical-based reducing agent and source of triphenylgermyl group [3] |
This compound is used in germyldesulfonylation reactions, a key method for converting vinyl sulfones to vinyl germanes. The following workflow details this radical-mediated process [3].
Experimental workflow for germyldesulfonylation using this compound.
This protocol converts a vinyl sulfone into an (E)-vinyl this compound product with high stereoselectivity. The radical reaction tolerates functional groups vulnerable to hydrogenolysis, making it superior to tributyltin hydride in some cases [3].
Vinyl triphenylgermanes synthesized via germyldesulfonylation undergo further transformations, though their reactivity differs from trialkylgermanes.
| Reaction Type | Reagents/Conditions | Outcome | Key Observation |
|---|---|---|---|
| Halodegermylation | N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) | Fails for this compound products [3] | This compound products are stable under these conditions [3] |
| Protiodesilylation | Aqueous trifluoroacetic acid (TFA) | Fails for this compound products [3] | Csp²-Ge(aryl)₃ bonds are stronger and more stable than Csp²-Ge(alkyl)₃ bonds [3] |
The stability of the Csp²-Ge bond in this compound derivatives depends on the substituents at germanium, with triarylgermanes being less reactive toward electrophiles than trialkylgermanes [3].
While this compound itself is primarily a synthetic reagent, other organogermanium compounds exhibit significant biological activity.
The following diagram illustrates the anti-inflammatory signaling pathway mediated by THGP, demonstrating a key biological mechanism for organogermanium compounds.
Anti-inflammatory mechanism of THGP via adenosine complexation.
Hydrogermylation represents a significant transformation in organogermanium chemistry that enables the formation of carbon-germanium bonds through the addition of germanium hydrides across unsaturated carbon-carbon bonds. Unlike the more widely studied hydrosilylation reactions, hydrogermylation reactions often demonstrate distinct reactivity patterns and selectivity profiles, making them particularly valuable in synthetic chemistry. Triphenylgermane (Ph₃GeH) stands as a prominent reagent in these transformations due to its well-balanced reactivity and stability characteristics, serving as a versatile germanium source in both stoichiometric and catalytic contexts.
The growing interest in germanium-containing compounds stems from their diverse applications in medicinal chemistry, materials science, and as synthetic intermediates. Germanium-based nucleosides, in particular, have demonstrated noteworthy biological activity, including antiviral and anticancer properties, spurring research into efficient methods for their preparation [1]. Additionally, the activation of strong carbon-fluorine bonds using germanium-based methodologies has emerged as a valuable strategy for the functionalization of fluorinated compounds, providing access to partially fluorinated building blocks that are otherwise challenging to synthesize [2] [3].
The hydrogermylation of unsaturated bonds using this compound proceeds through distinct mechanistic pathways depending on the catalytic system employed. Radical-mediated processes involve the initial generation of a germanium-centered radical through homolytic cleavage of the Ge-H bond, facilitated by radical initiators or thermal conditions. This radical subsequently adds to the electron-deficient carbon of alkynes or alkenes, forming a carbon-centered vinyl radical intermediate. The regioselectivity of this addition is governed by the relative stability of the resulting radical species, while the stereoselectivity (typically favoring Z-isomers) results from anti-addition across the triple bond [1].
In contrast, transition metal-catalyzed hydrogermylation involves oxidative addition of the Ge-H bond to the metal center, followed by coordination and insertion of the unsaturated substrate, and final reductive elimination to yield the germylated product. The rhodium-catalyzed process has been particularly effective for both hydrogermylation and concomitant C-F bond activation in fluorinated olefins [2]. The Lewis acidic nature of germanium in this compound can also facilitate unusual reaction pathways, including C-F bond activation in highly fluorinated substrates, where the germanium center interacts with fluorine atoms to promote defluorination [3].
The following diagram illustrates the competing pathways in this compound-mediated reactions:
Figure 1: Competing Pathways in this compound Reactions. This diagram illustrates the radical-mediated and transition metal-catalyzed mechanisms for hydrogermylation, including the competitive C-F bond activation pathway observed with fluorinated substrates.
Various catalytic systems have been developed for this compound-mediated hydrogermylation, each offering distinct advantages for specific substrate classes and selectivity requirements. The choice of catalyst significantly influences the reaction efficiency, regioselectivity, and functional group tolerance, enabling tailored approaches for different synthetic goals.
Table 1: Comparison of Catalytic Systems for Hydrogermylation with this compound
| Catalyst System | Substrate Scope | Reaction Conditions | Key Products | Selectivity Notes | Reference |
|---|---|---|---|---|---|
| Rh complexes (e.g., [Rh(GePh₃)(PEt₃)₃]) | Fluorinated olefins (3,3,3-trifluoropropene) | Mild conditions, often room temperature | C-F activation products or hydrogermylation adducts | Dependent on substrate and presence of base | [2] |
| Radical initiators (ACCN) | 5-Ethynyluracil nucleosides | Toluene, 90°C, inert atmosphere | Z-vinyl germanes (Z/E: 95:5) | High Z-selectivity via anti-addition | [1] |
| Et₃B/O₂ system | 5-Ethynyluracil nucleosides | THF, -78°C to 0°C | Z-vinyl germanes | Excellent Z-selectivity, avoids ketone byproducts | [1] |
| Pd(PPh₃)₄ | 5-Ethynyluracil nucleosides | THF, room temperature | E-vinyl germanes | Complete E-selectivity, α-addition byproduct | [1] |
| Lewis acidic aluminum fluoride | Tetrafluoropropenes | Elevated temperatures | Consecutive hydrogermylation/C-F activation | Defluorinated allylic germanes | [3] |
The optimal choice of catalytic system depends primarily on the substrate characteristics and desired selectivity. For radical-sensitive substrates or when Z-selectivity is preferred, Et₃B/O₂ initiation at low temperatures provides excellent control while minimizing byproduct formation. When employing fluorinated olefins, rhodium-based catalysts offer unique capabilities for C-F bond activation alongside hydrogermylation. For stereodivergent synthesis and access to E-isomers, palladium catalysts represent the preferred option, albeit with potential regioselectivity concerns. The stability of reaction components under the chosen conditions must also be considered, as demonstrated by the tendency of some vinyl germanes to undergo protiodegermylation or oxidation under harsh conditions [1].
Reaction Setup: In a flame-dried Schlenk flask under inert atmosphere, dissolve the protected 5-ethynyluracil nucleoside (1.0 mmol) in anhydrous toluene (for ACCN) or THF (for Et₃B) to achieve a concentration of approximately 0.1 M.
Addition of Reagents: Add this compound (1.2-1.5 mmol) to the reaction mixture, followed by the radical initiator:
Reaction Monitoring: Monitor reaction progress by TLC or LC-MS until complete consumption of the starting nucleoside is observed.
Work-up Procedure: After completion, concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate gradients as eluent.
Product Characterization: The characteristic Z-vinyl germane product exhibits distinctive NMR features including a vinyl proton coupling constant of J = 13.5 Hz, compared to J = 18.8 Hz for the E-isomer [1]. Isolated yields typically range from 40-68% depending on the specific nucleoside substrate and reaction conditions.
Catalyst Preparation: Generate the active rhodium germyl catalyst [Rh(GePh₃)(PEt₃)₃] in situ from [Rh(H)(PEt₃)₃] and this compound, or prepare it separately according to literature procedures [2].
Reaction Setup: In a pressure-rated Schlenk tube under inert atmosphere, combine the rhodium germyl complex (0.02-0.05 mmol), this compound (1.0 mmol), and anhydrous toluene (5 mL).
Addition of Substrate: Condense 3,3,3-trifluoropropene (2.0-5.0 mmol) into the reaction vessel at low temperature (-78°C), then seal the vessel and allow it to warm to room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (40-60°C) and monitor by NMR spectroscopy for consumption of starting materials.
Product Isolation: After complete conversion (typically 2-12 hours), concentrate the reaction mixture and purify by flash chromatography or recrystallization to obtain (3,3-difluoroallyl)this compound and the rhodium fluorido complex [Rh(F)(PEt₃)₃] as byproduct.
Catalytic Performance: This system achieves catalytic turnover under mild conditions and can be adapted for the hydrogermylation of other fluorinated olefins [2].
The application of this compound hydrogermylation in nucleoside chemistry has enabled efficient access to germanium-containing nucleoside analogues with demonstrated biological activity. These compounds represent a relatively unexplored class of metallonucleosides with potential therapeutic applications.
Table 2: Applications of this compound Hydrogermylation in Nucleoside Synthesis
| Nucleoside Substrate | Reaction Conditions | Major Product | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| 5-Ethynyl-2'-deoxyuridine | Ph₃GeH/ACCN/90°C | Z-5-[2-(Triphenylgermyl)vinyl]-2'-deoxyuridine | Potential antiviral activity, synthetic intermediate for radiohalogenation | [1] |
| 1-(β-D-Arabinofuranosyl)-5-ethynyluracil | Ph₃GeH/Et₃B/0°C | Z-5-[2-(Triphenylgermyl)vinyl]arabinosyl uridine | Analogues show cytotoxicity and antiviral activity | [1] |
| 5-Ethynyluridine | Ph₃GeH/Pd(PPh₃)₄/rt | E-5-[2-(Triphenylgermyl)vinyl]uridine | Stereodivergent synthesis, potential for radiohalogenation | [1] |
| Protected 5-iodouracil nucleosides | Sequential Sonogashira/hydrogermylation | Z-5-[2-(Triphenylgermyl)vinyl]uracil derivatives | Versatile approach to diverse germanium-containing nucleosides | [1] |
The biological significance of germanium-containing nucleosides is underscored by studies demonstrating that 5-trimethylgermyl-2'-deoxyuridine inhibits HSV-1 replication in vitro and blocks incorporation of thymidine into DNA of cancer ovarian cells [1]. Similarly, other germanium-modified nucleoside analogues have shown pronounced cytotoxicity and significant antiviral activity, highlighting the potential of hydrogermylation as a method for creating bioactive compounds.
The reaction of this compound with fluorinated olefins enables both conventional hydrogermylation and catalytic C-F bond activation, providing access to partially fluorinated organogermanium compounds that serve as valuable building blocks in materials science and agrochemistry.
Table 3: Applications in Fluorinated Substrate Functionalization
| Fluorinated Substrate | Catalytic System | Primary Products | Reaction Type | Applications |
|---|---|---|---|---|
| 3,3,3-Trifluoropropene | [Rh(GePh₃)(PEt₃)₃] | (3,3-Difluoroallyl)this compound, [Rh(F)(PEt₃)₃] | C-F activation | Synthesis of fluorinated building blocks |
| Tetrafluoropropenes | Lewis acidic aluminum fluoride | Consecutive hydrogermylation/C-F activation products | Tandem transformation | Access to complex fluorinated architectures |
| Various fluorinated olefins | Rhodium hydrido complexes | Defluorinated hydrogermylation products | Competitive pathways | Materials synthesis |
The versatility of this compound in these transformations is particularly valuable given the importance of fluorinated compounds in the development of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively activate C-F bonds, among the strongest single bonds in organic chemistry, underscores the unique reactivity of germanium-based systems in these challenging transformations [2] [3].
Comprehensive characterization of this compound-derived products employs multiple spectroscopic methods to confirm structure and assess isomeric purity:
NMR Spectroscopy: Both ¹H and ¹³C NMR provide critical information about product structure and stereochemistry. For vinyl germanes, the vinyl proton coupling constants distinguish between E (J = 18.8 Hz) and Z (J = 13.5 Hz) isomers [1]. ¹⁹F NMR is essential for characterizing products derived from fluorinated substrates, providing insights into C-F activation processes.
X-ray Crystallography: Single-crystal X-ray analysis unambiguously confirms molecular structures, as demonstrated for (3,3-difluoroallyl)this compound and 1,1,1-trifluoropropane-3-triphenylgermane [2]. This technique provides precise bond length and angle measurements that reveal structural distortions induced by fluorine substituents.
For complex mixtures or materials science applications, additional analytical approaches may be employed:
XRD Quantitative Analysis: Although primarily used for clay minerals, methods like the reference intensity ratio (RIR), mineral intensity factor (MIF), and Rietveld refinement can be adapted for quantifying germanium-containing compounds in mixed phases [4]. The selection of appropriate characteristic reflections and standards is crucial for accurate quantification.
Chromatographic Techniques: HPLC and GC-MS methods help determine isomeric ratios and quantify byproducts in reaction mixtures, particularly important for assessing the selectivity of hydrogermylation protocols.
This compound-mediated hydrogermylation represents a versatile and valuable methodology for the formation of carbon-germanium bonds across diverse unsaturated substrates. The strategic application of this transformation enables efficient access to functionally rich organogermanium compounds with applications in medicinal chemistry, materials science, and synthetic methodology. The continued development of catalytic systems with enhanced selectivity and functional group tolerance will further expand the utility of these reactions, while mechanistic studies provide deeper insights into the unique reactivity patterns of germanium-based reagents.
The demonstrated biological activity of germanium-containing nucleosides, coupled with the versatile reactivity of this compound in both hydrogermylation and C-F activation, suggests significant potential for future applications in drug discovery and development. As methodologies for incorporating germanium into complex molecules continue to advance, this compound-based transformations will undoubtedly play an increasingly important role in synthetic chemistry.
N-heterocyclic carbene (NHC)-supported copper(I) triphenylgermyl complexes represent an emerging class of organometallic compounds with significant potential in synthetic chemistry. While copper silyl and stannyl chemistry has been extensively developed, copper germyl complexes have remained largely unexplored until recently. These compounds serve as valuable sources of nucleophilic triphenylgermyl anions ([Ph₃Ge]⁻) and function as key intermediates in catalytic processes, offering orthogonal reactivity compared to their silicon and tin analogues. The perception of germanium as merely a "big silicon" has limited its investigation, but recent studies have demonstrated unique reactivity patterns that justify increased attention in organometallic chemistry and catalyst design [1].
The strategic application of NHC ligands has proven crucial in stabilizing these otherwise reactive copper-germanium bonds. NHCs provide a tuneable coordination environment that can be modified through steric and electronic adjustments to optimize complex stability and reactivity. This guide details the synthesis, structural characterization, and application of these complexes, with particular focus on their utility in catalytic transformations relevant to pharmaceutical and fine chemical synthesis [2].
The synthesis of NHC-supported copper(I) triphenylgermyl complexes typically proceeds via σ-bond metathesis between NHC-copper alkoxides and triphenylgermane (Ph₃GeH). This method effectively deprotonates the germane, yielding the target complexes with concurrent formation of alcohol byproducts [1] [2].
Standard Procedure for (SIMes)CuGePh₃ (Compound 1):
Alternative Procedure for Bulkier NHC Ligands (IPr, 6-Dipp): For NHC ligands with greater steric demand, the methoxide analogue proves superior to the tert-butoxide:
Special Case for Challenging Systems (6-Mes): When the alkoxide route proves problematic:
Table 1: Synthesis Conditions for Various (NHC)CuGePh₃ Complexes
| Complex | NHC Ligand | Copper Precursor | Reaction Conditions | Yield |
|---|---|---|---|---|
| 1 | SIMes | (SIMes)CuOtBu | C₆D₆, 40°C, 72 h | Quantitative (by NMR) |
| 2 | IPr | (IPr)CuOMe | Toluene, 40°C, 24-48 h | High |
| 3 | 6-Mes | (6-Mes)CuMes | Toluene, rt to 40°C | Moderate to High |
| 4 | 6-Dipp | (6-Dipp)CuOMe | Toluene, 40°C, 24-48 h | High |
Structural authentication of these complexes via single-crystal X-ray diffraction reveals key geometric parameters that influence their reactivity:
Table 2: Structural Parameters from X-ray Crystallography
| Complex | C–Cu Bond Length (Å) | Cu–Ge Bond Length (Å) | C–Cu–Ge Angle (°) | Molecular Geometry |
|---|---|---|---|---|
| 1 | 1.9185(18) | ~2.4 (estimated) | 169.49(6) | Near-linear |
| 2 | 1.9126(16), 1.9182(16) | ~2.4 (estimated) | 171.24(5), 171.36(5) | Near-linear |
| 3 | 1.9340(15) | ~2.4 (estimated) | 173.48(5) | Near-linear |
| 4 | 1.949(6) | ~2.4 (estimated) | 171.77(16) | Near-linear |
All complexes crystallize as monomers with coordination geometries that are close to linear at copper centers. The observed trend of increasing C–Cu bond length from 5-membered to 6-membered carbene ligands reflects the enhanced donor properties of the expanded NHC systems [1].
¹H NMR Spectroscopy:
Additional Characterization Methods:
(IPr)CuGePh₃ functions as a convenient source of [Ph₃Ge]⁻ nucleophile in reactions with p-block halides:
General Procedure:
The Cu–Ge bond undergoes insertion reactions with various unsaturated substrates:
Protocol for Heterocumulene Insertion:
Alkyne Insertion Protocol:
NHC-copper(I) triphenylgermyls serve as intermediates in catalytic tin/germanium cross coupling:
Diagram 1: Catalytic Tin/Germanium Cross Coupling
Catalytic Protocol:
These complexes catalyze the hydrogermylation of activated alkenes with high regioselectivity:
General Hydrogermylation Procedure:
Substrate Scope: The reaction proceeds effectively with seven different activated alkenes, consistently providing the β-germylated regioisomer, which implies nucleophilic behavior at germanium throughout the catalytic cycle [1] [2].
NHC-supported copper(I) triphenylgermyl complexes represent versatile reagents and catalysts in organogermanium chemistry. Their synthesis via σ-bond metathesis provides reliable access to these previously underexplored compounds. The documented reactivity patterns, including insertion reactions and catalytic applications in cross-coupling and hydrogermylation, establish their utility in synthetic methodology development.
Future research directions may include expanding the substrate scope for catalytic applications, developing asymmetric variants using chiral NHC ligands, and exploring photocatalytic manifolds. The growing interest in germanium in materials science and medicinal chemistry further enhances the potential impact of these protocols.
This protocol describes a method for the synthesis of α-germylamines via the deoxygenative cross-coupling of aromatic amides with hydrogermanes [1] [2]. This transformation is significant for the efficient incorporation of germanium into molecular frameworks, which is a valuable strategy for altering the pharmacological profiles of drug-like molecules [2].
The reaction proceeds through a Mg/SmI₂-mediated reductive deoxygenation of the amide substrate to generate an α-aminocarbene intermediate. This highly reactive species subsequently undergoes an insertion into the Ge-H bond of the hydrogermane, forming the desired C-Ge bond [2].
Key Advantages:
Reaction Setup and Procedure:
The table below summarizes the core components and their roles in the reaction:
Table 1: Reaction Components and Optimization Data
| Component | Role/Variation | Effect / Note |
|---|---|---|
| Amide | Aromatic amides | Substrate; drug-molecule-derived amides are compatible [2]. |
| Hydrogermane | e.g., Triphenylgermane (Ph₃GeH) | Germylation reagent; exact scope of hydrogermanes used is not fully detailed in abstracts [1] [2]. |
| Reductant System | Mg (2.0 equiv) / SmI₂ (2.0 equiv) | Essential for deoxygenation and carbene formation; other systems not reported [2]. |
| Solvent | Tetrahydrofuran (THF) | Anhydrous conditions are required. |
| Temperature | Room Temperature | Reaction is conducted at ambient temperature [2]. |
| Time | 12 hours | Standard reaction time [2]. |
The following diagram illustrates the proposed mechanism and experimental workflow for the deoxygenative germylation reaction, based on the described protocol:
Table 2: Common Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Inefficient reduction | Ensure SmI₂ solution is fresh and titrated. Confirm Mg powder is active. |
| Moisture/Oxygen | Strictly maintain anhydrous and anaerobic conditions throughout. | |
| Product Decomposition | Unstable intermediate | Consider shorter reaction times or lower temperatures if applicable. |
| Difficult Purification | Complex byproducts | Optimize the eluent system for column chromatography carefully. |
This compound is an organogermanium compound (C₁₈H₁₆Ge) characterized by a germanium atom bonded to three phenyl groups and one hydrogen atom [1]. The Ge-H bond is the key site of reactivity, allowing this molecule to participate in various transformations. Its structure is tetrahedral around the germanium center, a geometry confirmed by X-ray crystallographic studies of related compounds [1].
A primary synthetic route to Ph₃GeH involves the reduction of triphenylgermanium chloride (Ph₃GeCl) with lithium aluminium hydride (LiAlH₄) [1]: Ph₃GeCl + LiAlH₄ → Ph₃GeH + LiCl + AlH₃
The utility of Ph₃GeH is best understood by comparing it to analogues from the same group in the periodic table.
| Compound Name | Molecular Formula | Central Atom | Key Characteristics & Reactivity |
|---|---|---|---|
| Triphenylsilane | C₁₈H₁₈Si | Silicon (Si) | More stable than this compound; widely used in silicon chemistry. |
| This compound | C₁₈H₁₆Ge | Germanium (Ge) | Offers a balance between steric hindrance and reactivity; key precursor to Ph₃GeLi. |
| Triphenylstannane | C₁₈H₁₈Sn | Tin (Sn) | Exhibits similar reactivity patterns; often used as a reagent in organic synthesis. |
This compound is not typically used in a direct "Grignard-type" reaction. Instead, its primary application in this context is as a precursor to the triphenylgermyllithium (Ph₃GeLi) anion, a potent nucleophile analogous to a Grignard reagent [1].
This two-step protocol describes the synthesis of the key nucleophile and its subsequent reaction [1].
The mechanism of this reaction follows a standard nucleophilic addition pathway, which can be visualized in the following workflow:
A groundbreaking 2025 study describes a method to generate germyl radicals directly from Ph₃GeH under mild, photocatalytic conditions [2]. This method is excellent for functionalizing complex molecules.
The mechanism of this modern photocatalytic method is distinct from the classical nucleophilic pathway and can be summarized as follows:
Research into organogermanium compounds like Ph₃GeH is motivated by their potential in materials science (e.g., organic electronics and OLEDs) and biomedicine, where some derivatives have shown antitumor and antiangiogenic properties [1]. The development of efficient, modern methods such as photocatalytic germylation is crucial for exploring this untapped potential and will likely be a focus of future research.
While not with activated alkenes, this compound has been utilized as a catalyst or reagent in other synthetic contexts, demonstrating its general utility in organic synthesis.
The table below summarizes a key documented application:
| Application Context | Role of this compound | Reaction Type | Key Outcome | Source |
|---|---|---|---|---|
| Synthesis of dihydropyrimidin-2(1H)-thione derivatives | Catalyst (as triphenylgermyl propionate) | Multi-component Biginelli-type reaction | Excellent yield, shorter reaction times | [1] |
Recent research into hydrogermylation—the addition of Ge-H bonds across unsaturated bonds—highlights the growing interest in germanium chemistry, though often with germanes other than this compound.
Based on general principles from the related reactions and the known reactivity of this compound, here is a proposed workflow and a practical, generalized protocol you can adapt for hydrogermylation of activated alkenes.
Step 1: Reaction Setup
Step 2: Reaction Execution
Step 3: Work-up and Purification
Step 4: Analysis and Characterization
The following protocol is adapted from a 2023 study detailing the solution-phase synthesis of axial heterostructure Silicon and Germanium (hSG) nanowires (NWs) using triphenylgermane as the germanium precursor [1].
| Parameter | Silicon Segment | Germanium Segment |
|---|---|---|
| Precursor | Phenylsilane (1 mL) | This compound (in 1:4 TPG:Squalane mix) |
| Reaction Temperature | 460 °C | 430 °C |
| Reaction Time | 40 minutes | 8 minutes |
| Catalyst | Sn nanoparticles (<150 nm) | Sn nanoparticles (<150 nm) |
Table 1: Key reaction parameters for the sequential growth of Si and Ge nanowire segments [1].
The synthesized hSG NWs can be characterized using the following techniques [1]:
The diagram below summarizes the synthesis process.
The development of germanium-based cross-coupling methodologies represents an emerging frontier in synthetic chemistry that offers complementary reactivity to more established silicon and tin-based systems. While organogermanium compounds have historically been overshadowed by their lighter (silicon) and heavier (tin) congeners, recent investigations have revealed their unique potential as orthogonal transmetallation agents in various coupling contexts. This application note details a recently developed copper-catalyzed protocol for tin/germanium cross coupling that enables the efficient formation of Ge-Sn bonds through a σ-bond metathesis pathway, providing synthetic access to valuable organogermanium building blocks.
The protocol described herein specifically addresses the need for mild and selective methods to construct molecular frameworks containing heavy group 14 elements. Unlike traditional palladium-catalyzed cross-couplings that typically target carbon-carbon bond formation, this copper-based system facilitates main group element coupling between triphenylgermane and tin(IV) alkoxides, yielding germanium-tin bonded compounds with concomitant formation of alcohol. This methodology expands the synthetic toolbox available to researchers working in pharmaceutical development, materials science, and fundamental organometallic chemistry [1].
Table 1: Reaction Setup Components
| Component | Quantity | Equivalents | Handling Notes |
|---|---|---|---|
| This compound | 0.1 mmol | 1.0 | Weigh in glovebox |
| Tin(IV) alkoxide | 0.1 mmol | 1.0 | Weigh in glovebox |
| (IPr)CuOtBu catalyst | 0.01 mmol | 0.1 | Pre-weighed in vial |
| C₆D₆ (benzene-d6) | 0.5 mL | - | Dry, degas prior to use |
Reaction Setup: In an argon-filled glovebox, combine this compound (0.1 mmol, 1.0 equiv) and tin(IV) alkoxide (0.1 mmol, 1.0 equiv) in a 5 mL reaction vial equipped with a magnetic stir bar.
Catalyst Addition: Add the pre-weighed (IPr)CuOtBu catalyst (0.01 mmol, 0.1 equiv) to the reaction mixture.
Solvent Introduction: Introduce anhydrous benzene-d6 (0.5 mL) to the reaction vial using a gas-tight syringe. The use of deuterated solvent enables direct monitoring by ¹H NMR spectroscopy without disturbing the reaction integrity.
Reaction Initiation: Seal the vial securely with a PTFE-lined cap, remove from the glovebox, and place in a pre-heated aluminum block at 40°C with constant stirring at 500 rpm.
Reaction Monitoring: Monitor reaction progress by periodic ¹H NMR analysis, specifically tracking the disappearance of the germane hydride resonance at 5.85 ppm and the appearance of alcohol protons.
Completion: The reaction typically reaches >95% conversion within 72 hours at 40°C. Extended reaction times may be necessary for sterically hindered tin alkoxides.
Workup: Once complete, cool the reaction mixture to room temperature and remove the solvent in vacuo to yield the crude product.
Purification: Purify the residual material by crystallization from saturated toluene solutions with hexane diffusion at room temperature to afford analytically pure (NHC)CuGePh₃ and tin-coupled products.
Diagram 1: Experimental workflow for catalytic tin/germanium cross coupling
Table 2: Optimization of Reaction Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| 1 | (SIMes)CuOtBu | C₆D₆ | 40 | 72 | >95 |
| 2 | (IPr)CuOtBu | C₆D₆ | 40 | 72 | >98 |
| 3 | (6-Dipp)CuOMe | C₆D₆ | 40 | 96 | 85 |
| 4 | (IPr)CuOtBu | Toluene | 40 | 72 | 92 |
| 5 | (IPr)CuOtBu | THF | 40 | 72 | 78 |
| 6 | (IPr)CuOtBu | C₆D₆ | 25 | 120 | 65 |
| 7 | (IPr)CuOtBu | C₆D₆ | 60 | 48 | >95 |
The optimization data reveal that the IPr-supported copper catalyst in benzene solvent at 40°C provides the optimal balance between reaction rate and conversion efficiency. The steric profile of the NHC ligand significantly influences the reaction kinetics, with more sterically demanding ligands (e.g., 6-Dipp) requiring extended reaction times. Elevated temperatures (60°C) can accelerate the process but may promote minor decomposition pathways [1].
The catalytic cycle for this tin/germanium cross coupling is proposed to proceed through a σ-bond metathesis pathway rather than traditional oxidative addition/reductive elimination sequences typical of transition metal-catalyzed cross-couplings. Experimental and computational studies indicate that the (NHC)CuGePh₃ complexes function as germyl nucleophile transfer agents, with the copper center facilitating the metathesis between Ge-H and Sn-OR bonds [1].
Diagram 2: Proposed catalytic cycle for tin/germanium cross coupling via σ-bond metathesis
The mechanism initiates with σ-bond metathesis between the pre-catalyst (NHC)CuOR and this compound (Ph₃GeH), generating the active copper germyl species (NHC)CuGePh₃ and liberating ROH. This key intermediate then engages in a second cross-metathesis event with the tin(IV) alkoxide substrate, resulting in formation of the Ge-Sn coupled product and regeneration of the copper alkoxide catalyst. The nucleophilic character of the germanium center in the (NHC)CuGePh₃ complex is crucial for the success of this transformation, as demonstrated by Natural Orbital for Chemical Valence (NOCV) analysis [1].
The protocol demonstrates excellent functional group compatibility with various tin(IV) alkoxides, though sterically hindered derivatives require extended reaction times. The methodology is particularly effective for constructing unsymmetrical germanium-tin frameworks that would be challenging to access via direct synthesis. Current limitations include moderate efficiency with aliphatic germanium hydrides and limited success with tertiary tin alkoxides.
Organogermanium compounds have emerging applications in pharmaceutical sciences as synthetic intermediates and potential bioactive agents. The developed methodology enables efficient installation of germanium motifs onto tin-containing scaffolds, which can serve as versatile synthetic handles for further functionalization. This is particularly valuable in exploratory structure-activity relationship (SAR) studies where heavy atom substitution can provide insights into metabolic stability and bioavailability [1].
The orthogonal reactivity of germanium in cross-coupling reactions compared to silicon and tin offers strategic advantages in complex molecule synthesis. This protocol allows for the selective construction of organogermanium building blocks that can participate in subsequent Hiyama-type couplings or serve as prosthetic groups in bioconjugation chemistry [1] [2].
Germanium-tin compounds possess unique electronic and optical properties relevant to materials science. The ability to precisely assemble defined Ge-Sn frameworks using this copper-catalyzed protocol enables access to molecular precursors for semiconductor materials and infrared optical devices. Additionally, the methodology provides a convenient route to heavy element-containing polymers with potential applications in thermal management and radiation shielding [3].
The catalytic system also demonstrates efficacy in hydrogermylation reactions of activated alkenes, exclusively providing the β-germylated products in good yields. This transformation highlights the versatility of the NHC-copper germyl intermediates and their potential in materials monomer synthesis [1].
The copper-catalyzed tin/germanium cross coupling protocol utilizing this compound represents a robust and efficient method for constructing geometrically diverse organogermanium compounds. The operationally simple procedure employs well-defined NHC-copper catalysts under mild conditions, exhibits excellent functional group tolerance, and provides products in high yields. The σ-bond metathesis mechanism distinguishes this transformation from traditional cross-coupling processes and highlights the unique reactivity of copper germyl complexes.
This methodology significantly expands the synthetic arsenal available for heavy main group element chemistry and provides pharmaceutical and materials scientists with a valuable tool for accessing functional organogermanium building blocks. Future developments will likely focus on expanding the substrate scope to include less activated partners and developing asymmetric variants of this transformation.
The synthesis of α-germylamines, particularly those containing the triphenylgermane (Ph₃Ge) moiety, represents a significant advancement in organogermanium chemistry with potential applications in pharmaceutical development and materials science. These compounds, characterized by a germanium atom directly adjacent to an amine group, exhibit unique reactivity patterns and stereoelectronic properties that make them valuable building blocks for complex molecular architectures. Recent methodological breakthroughs have enabled more efficient and stereoselective access to these previously challenging targets, opening new avenues for their application in drug discovery programs [1] [2].
The following protocols detail two complementary approaches for α-germylamine synthesis: a direct deoxygenative germylation strategy and a chiral center construction method, both of which utilize this compound or closely related reagents.
Table 1: Key Methods for Synthesizing α-Germylamines
| Method | Key Reagents | Reaction Conditions | Primary Products | Key Advantages |
|---|---|---|---|---|
| Deoxygenative Germylation [1] | Aromatic amides, Hydrogermanes (e.g., Ph₃GeH), Samarium(II) iodide (SmI₂) | Not fully detailed in available data | α-Germylamines, Potential α-aminocarbene intermediates | Direct functionalization of amides; Open access publication |
| Poly-deborylative Alkylation & Desymmetrization [2] | Germanium chlorides, α-Boryl carbanions, Copper catalysts | Potassium tert-butoxide, 60°C pre-mixing, Palladium/RuPhos for Suzuki-Miyaura coupling | Chiral germanium-stereogenic centers, 1,3-prochiral diols | High enantioselectivity; Builds complex structures from simple GeCl₄ |
This protocol describes the direct conversion of aromatic amides into α-germylamines using hydrogermanes, based on the work detailed in citation:1.
Reagents & Materials
Procedure
Safety Notes
This protocol enables the synthesis of enantioenriched organogermanes with chiral germanium centers, which can be further functionalized to α-germylamines [2].
Reagents & Materials
Procedure - Step 1: Deborylative Alkylation
Procedure - Step 2: Desymmetrization
Applications & Limitations The deoxygenative germylation protocol provides direct access to α-germylamines but may be limited in substrate scope. The chiral center construction method offers excellent enantiocontrol but requires multiple synthetic steps. The choice of method depends on the target molecule's structural complexity and stereochemical requirements.
The following diagram illustrates the general workflow for synthesizing α-germylamines via the deoxygenative pathway, integrating the key reagents and steps from the protocols.
Table 2: Characterization Data for Organogermanium Compounds
| Compound Class | Key Characterization Methods | Representative Data |
|---|---|---|
| This compound Derivatives [3] [4] | Melting Point, NMR, MS, X-ray Diffraction | Mp: 40-43°C; Molecular Weight: 304.96 g/mol (C₁₈H₁₆Ge) |
| Germylamines [5] | X-ray Crystallography, DFT Calculation, NMR | Trigonal planar geometry at N; HOMO stabilization vs. Ph₃GeNMe₂ |
| Chiral Germanium Centers [2] | Chiral HPLC, NMR, X-ray Diffraction | High enantiomeric excess (ee >90% reported) |
The synthesis of α-germylamines using this compound-based methodologies provides robust and increasingly stereoselective routes to these valuable organogermanium compounds. The presented protocols enable both direct synthesis through deoxygenative germylation and construction of complex chiral architectures via sequential functionalization. As research in this field advances, these compounds are poised to play increasingly important roles in pharmaceutical development, materials science, and as versatile intermediates in synthetic chemistry.
The search results provide details for one specific reaction involving this compound. The table below summarizes the reaction conditions and reported outcome [1].
| Reactants | Conditions | Solvent | Reported Yield | Primary Product |
|---|---|---|---|---|
| Acyl iodides (RCOI, where R = Me, Ph) & this compound | Solvent-free | Not applicable | > 90% | Iodo(triphenyl)germane (Ph(_3)GeI) |
This reaction of acyl iodides with this compound in the absence of a solvent leads to the formation of iodo(triphenyl)germane in high yield [1]. The primary product can undergo subsequent transformations.
For other reactions involving this compound, you can apply systematic optimization strategies. The workflow below outlines a general approach.
You can address the key areas of this framework as follows:
Factor Screening: Systematically vary and test key parameters that influence the reaction [2]:
Advanced Optimization with DoE: For complex reactions with interacting variables, use a Design of Experiments (DoE) approach instead of testing one variable at a time [2]. DoE is a statistical method that efficiently identifies optimal conditions and interaction effects between variables like temperature and catalyst concentration.
Reaction Monitoring: Use analytical techniques to track reaction progress and identify intermediates or byproducts [2]:
What are the basic properties of this compound I should know before starting? this compound (CAS No. 2816-43-5) has a molecular formula of C({18})H({16})Ge and a molecular weight of 304.96 g/mol. It commonly appears as a solid powder or crystals with a melting point of 40-43 °C [3].
The reaction yield is low and inconsistent. What should I do?
A compound is air-sensitive if it reacts with oxygen, water, nitrogen, or carbon dioxide in the air [1]. Handling these compounds requires a controlled inert atmosphere, typically of nitrogen or argon [1].
The table below compares the three primary methods for creating an inert atmosphere.
| Technique | Principle | Best For | Advantages | Limitations |
|---|---|---|---|---|
| Schlenk Line [1] [2] | Dual-manifold glassware; ports switch between inert gas supply and vacuum pump [1]. | Chemical synthesis and reactions requiring a highly controlled inert atmosphere [2]. | High degree of control over the atmosphere; facilitates transfers between vessels [1] [2]. | Requires specialist equipment and training; not for simple storage or non-chemical tasks [2]. |
| Glove Box [2] | Sealed chamber with impermeable walls and attached gloves; maintained with inert gas circulation [2]. | Long-term storage; tasks requiring a large inert workspace (e.g., sample prep, device assembly) [2]. | Easy to work in; maximum flexibility for setting up various equipment inside [2]. | Limited internal space; complex reactions can be difficult to accommodate [2]. |
| Glove Bag [2] | Disposable, transparent polymer enclosure that can be purged with inert gas [2]. | Short-term, infrequent experiments where high-cost equipment is not justified [2]. | Portable, inexpensive, and quick to set up [2]. | Less secure inert environment; more easily compromised; not for highly sensitive materials [2]. |
This procedure details handling an air-sensitive liquid like this compound using a Schlenk line. The general workflow involves preparing the line and glassware, creating an inert environment, and safely transferring the reagent.
Q1: Why is my reagent decomposing or reacting violently even though I'm using a Schlenk line? This is often due to:
Q2: Can I use a glove bag instead of a Schlenk line for long-term storage? No. Glove bags are suitable for short-term, infrequent use but are prone to leaks and are harder to maintain as a truly inert environment over long periods [2]. For long-term storage of air-sensitive materials, a glove box is the recommended method [2].
Q3: My this compound solution has changed color/solidified. What should I do? This indicates decomposition, likely from exposure to air or moisture. Do not use the material. The product integrity is compromised. Consult your institution's hazardous waste disposal procedures for safe disposal of the decomposed organometallic compound.
This guide addresses the optimization of an electrochemical method for forming C(sp³)-Ge bonds, a valuable but challenging transformation in synthetic chemistry [1].
The table below summarizes potential issues and their evidence-based solutions derived from recent electrochemical studies [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Reaction Yield | Sub-optimal electrode material | Use stainless steel (SS//SS) electrodes [1]. |
| Inefficient catalyst/ligand system | Employ CoBr₂ as the catalyst and L1 (specific ligand from the study) [1]. | |
| Unsuitable electrolyte | Utilize Me₄NPF₆ as the electrolyte in DMF [1]. | |
| Non-optimal current | Apply a constant current of 4 mA [1]. | |
| Reaction Does Not Proceed | Missing essential component | Verify the presence of cobalt catalyst, ligand, electrolyte, and electrical current; absence of any can halt the reaction [1]. |
| Poor Functional Group Tolerance | Harsh or unselective conditions | This specific protocol is robust for substrates with esters, amides, fluorides, and sulfides [1]. |
| Difficulty with Tertiary Alkyl Nitriles | High steric hindrance | The method is effective for tertiary nitriles, including cyclic systems and triarylmethane derivatives [1]. |
Here is the step-by-step workflow for the optimized electrochemical germylation reaction, based on the recent publication [1].
Key Optimization Parameters:
Q1: What makes germanium and organogermanium compounds valuable in research? Germanium is a semiconductor with a long history in electronics [2]. In modern synthetic chemistry, organogermanium compounds play significant roles as pharmaceutical intermediates, functional materials, and effective catalysts or coupling partners in organic transformations [1].
Q2: Why are C(sp³)-Ge bonds challenging to form? Developing general methods for alkyl germanes is difficult due to competing side reactions like reduction and homocoupling of the reactants under reductive conditions. Electrochemical pathways help address these challenges by providing precise control over the reaction environment [1].
Q3: What functional groups are compatible with the electrochemical germylation method? The described electrochemical protocol shows excellent chemoselectivity, tolerating a wide range of functional groups including reactive ones such as fluoro, ester, amide, methanesulfonyl (mesylate), and methyl sulfide, which allows for further late-stage molecular modification [1].
Here are some common challenges and their solutions, based on recent research.
FAQ 1: My hydrogermylation reaction has low selectivity or yield. What catalyst systems can I use?
Different catalyst systems offer varying selectivity, especially for alkynes. The choice depends on your desired product.
FAQ 2: How do reaction conditions affect the outcome?
The table below summarizes key parameters for a model reaction with 5-ethynyluracil nucleosides, using triphenylgermane (Ph₃GeH) [1].
| Method | Catalyst/Initiator (Loading) | Conditions | Major Product | Selectivity (E/Z) | Yield (%) |
|---|---|---|---|---|---|
| Method A | ACCN | Toluene, 90°C | Z-2a | 0 : 100 | 47% [1] |
| Method B | Et₃B | THF, -78°C to -60°C | Z-2a | 0 : 100 | 55% [1] |
| Method C | Pd(PPh₃)₄ | THF, 25°C (rt) | E-2a | 100 : 0 | 45% [1] |
Key Takeaways:
FAQ 3: I am working with polymers. Is hydrogermylation applicable?
Yes. Recent work has successfully modified addition poly(5-vinyl-2-norbornene) using triethylgermane and an (NHC)Pt complex catalyst. This demonstrates the application of hydrogermylation in polymer science to create high molecular weight functionalized polymers [4].
Here is a step-by-step guide for a representative radical-mediated hydrogermylation, adapted from the literature [1].
Protocol: Radical-Mediated Hydrogermylation of 5-Ethynyluracil Nucleosides for (Z)-Selectlective Vinyl Germanes
This procedure uses ACCN as a radical initiator to achieve high (Z)-selectivity.
The following diagram illustrates the decision-making process for selecting the optimal hydrogermylation catalyst and method based on your desired product, integrating both established and emerging catalytic systems.
The table below provides a direct comparison of different catalyst performances for your reference.
| Catalyst / Initiator | Loading | Substrate | Key Outcome / Advantage |
|---|---|---|---|
| Single-Atom Pd (Pd1@POL-PPhnCym) [2] | Not Specified | Alkynes, Alkenes, Allenes | High regioselectivity & efficiency across multiple unsaturated bonds. |
| Sodium Trialkylborohydride [3] | 10 mol% | Aromatic Alkenes | Highly selective β-germylation; living anionic mechanism. |
| Pd(PPh₃)₄ [1] | Not Specified | 5-Ethynyluracil | 100% E-Selectivity for vinyl germane product. |
| Radical Initiator (ACCN/Et₃B) [1] | Not Specified | 5- Ethynyluracil | ~100% Z-Selectivity for vinyl germane product. |
| (NHC)Pt Complex [4] | Not Specified | Poly(5-vinyl-2-norbornene) | Effective for polymer modification; yielded high molecular weight soluble polymers. |
I hope this technical support guide provides a solid foundation for your experiments. The field is advancing, with single-atom and anionic catalysts offering new avenues for optimization.
Recrystallization is a primary technique for purifying solid compounds like triphenylgermane derivatives. The core principle is dissolving an impure solid in a hot solvent and then cooling the solution to allow pure crystals to form, while impurities remain in the solution [1].
Detailed Protocol for Recrystallization [1]:
Solvent Selection (The Critical First Step)
| Polar Solvent | Less Polar Solvent | | :--- | :--- | | Ethyl acetate | Hexane | | Methanol | Methylene chloride | | Water | Ethanol | | Toluene | Hexane |
Dissolving the Sample
Cooling the Solution
Isolating and Drying the Crystals
This recrystallization process can be visualized in the following workflow:
For derivatives that are difficult to separate or when extremely high purity is required (e.g., for drug development), HPLC is a powerful alternative. Below is a summary of common HPLC methods applicable to organometallic compounds [2].
| Method | Separation Principle | Best For... |
|---|---|---|
| Normal-Phase Chromatography | Polarity | Separating moderately polar to polar compounds. |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | Separating compounds with subtle differences in hydrophobic properties [2]. |
| Size-Exclusion Chromatography (SEC) | Molecular Size/Shape | Removing aggregates or smaller molecular weight impurities; estimating molecular weight [2]. |
| Ion-Exchange Chromatography (IEC) | Net Charge (Ionic) | Purifying compounds that are ionic or can be ionized by adjusting pH [2]. |
The process of selecting and optimizing an HPLC method follows a logical sequence, as shown below.
Q1: My compound won't crystallize during recrystallization. What should I do?
Q2: What are the main limitations of using HPLC for purification?
Q3: Can HPLC be used to purify non-protein molecules like this compound derivatives? Yes, absolutely. HPLC is a versatile technique for separating a wide range of compounds, including small organic and organometallic molecules like this compound derivatives. The choice of method (e.g., Normal-Phase, Reversed-Phase) depends on the molecule's specific properties [2].
This guide addresses common issues and solutions based on the strategy of using bulky ligands to create labile coordination sites.
| Problem | Root Cause | Solution & Actionable Steps | Expected Outcome |
|---|---|---|---|
| Low reactivity of the precursor. | Stable, saturated coordination sphere leaves no sites for substrate binding or reaction [1]. | Employ a mixed-ligand strategy. Synthesize the complex with a bulky primary ligand (e.g., a bulky thiolate) and a weakly-coordinating ligand (e.g., DMF) in the remaining sites [1]. | Creation of a precursor with enhanced surface reactivity and labile ligands. |
| Inability to control optical properties. | The core complex lacks a mechanism for property modulation. | Use reversible ligand exchange. Expose the labile complex to different ligands (e.g., chiral amines) to replace the weakly-bound ligands [1]. | Reversible "on-off" switching of properties like luminescence, or induction of chirality (CD activity) [1]. |
| Failure to achieve homochirality. | The synthesized cluster is a racemic mixture. | Perform a chiral ligand exchange. Use optically pure chiral ligands to displace all labile surface ligands, converting the racemic mixture into an optically pure homochiral cluster [1]. | Formation of a homochiral complex as confirmed by Circular Dichroism (CD) and single-crystal X-ray diffraction [1]. |
Q1: Why would intentionally adding bulky ligands improve reactivity instead of hindering it? While bulky ligands can sterically protect a cluster core, they can also be part of a strategic mix. Using very bulky primary ligands (like bis(trifluoromethyl)benzenethiolate) can prevent over-stabilization of the structure. This approach allows for the incorporation of other, more weakly-bound ligands (like DMF or amines) into the remaining coordination sites. These weak ligands are then easily displaced, making the overall structure more reactive and amenable to post-synthetic modification [1].
Q2: What analytical techniques are critical for confirming successful ligand exchange? A combination of techniques is essential:
The following workflow visualizes the core experimental procedure for modifying a metal cluster using the bulky ligand strategy, based on the synthesis of a silver cluster model [1].
Protocol Details:
The table below summarizes the basic identifying information and physical characteristics of this compound (also known as triphenylgermanium hydride) found in chemical databases [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 2816-43-5 [1] [2] |
| Molecular Formula | C₁₈H₁₆Ge [1] [2] |
| Molecular Weight | 304.96 g/mol [1] [2] |
| Melting Point | 40-43 °C (lit.) [1] |
| Form | Powder or crystals [1] |
| Hydrolytic Sensitivity | No reaction with water under neutral conditions [1] |
Based on its physical properties and general laboratory best practices, here are recommended protocols for handling and storing this compound.
The following diagram outlines a logical workflow for safely handling this compound in a laboratory setting.
Here are some anticipated FAQs that directly address issues researchers might encounter.
Q1: The compound has melted during storage. What should I do?
Q2: How should I handle this compound if it is sensitive to air or moisture?
Q3: The reagent is not yielding expected results. How can I check its purity?
The table below summarizes safety and environmental profiles for solvents potentially used with triphenylgermane, based on the CHEM21 Solvent Selection Guide [1]. This guide scores solvents from 1 (low hazard) to 10 (high hazard) for Safety (S), Health (H), and Environment (E).
| Solvent | Boiling Point (°C) | Flash Point (°C) | Safety Score (S) | Health Score (H) | Environment Score (E) | Overall Recommendation |
|---|---|---|---|---|---|---|
| Toluene | 111 | 4 | 5 | 3 | 3 | Recommended |
| Diethyl Ether | 35 | -45 | 10 | 7 | 5 | Hazardous |
| Tetrahydrofuran (THF) | 66 | -14 | 7 | 4 | 5 | Problematic |
| Ethyl Acetate | 77 | -4 | 5 | 3 | 3 | Recommended |
| Methanol | 65 | 11 | 4 | 7 | 5 | Recommended |
| Heptane | 98 | -4 | 5 | 2 | 7 | Problematic |
| Water | 100 | - | 1 | 1 | 1 | Recommended |
Key Considerations:
The following methodology is adapted from a published procedure for the high-yield synthesis of iodo(triphenyl)germane [3].
To synthesize iodo(triphenyl)germane from this compound and an acyl iodide (Acetyl iodide or Benzoyl iodide) under solvent-free conditions [3].
Q: Can I use tetrahydrofuran (THF) as a solvent with strong bases and this compound?
Q: My reaction involves a nucleophile generated from this compound. What is a critical reaction parameter?
The following diagram outlines the decision-making process for selecting an appropriate solvent.
For effective temperature control in exothermic reactions like those involving triphenylgermane, a combination of reactor design and process control is typically used. The table below summarizes the main methods identified.
| Method | Key Principle | Application / Notes |
|---|---|---|
| Controlled Feed (Semi-Batch) [1] | Control reaction heat by regulating the addition rate of one reagent. | Essential for highly exothermic reactions; prevents heat and reactant accumulation. |
| Internal Cooling [1] | Removes heat directly from the reaction mixture. | Jacketed reactors; internal coils; suitable for large-scale CSTRs [1]. |
| External Cooling Loop [1] | Circulates reaction mixture through an external heat exchanger. | Provides high heat removal capacity; suitable for continuous processes [1]. |
| Reflux Cooling [1] | Uses solvent boiling point to limit temperature; vapor is condensed and returned. | Simple and effective; requires solvent with appropriate boiling point [1]. |
| Direct Quenching [2] | Injects a cold portion of the feed stream to lower temperature quickly. | Used in multi-stage reaction systems to manage temperature between zones [2]. |
Here are some frequent problems and their potential solutions, framed as FAQs.
FAQ: The reaction temperature is rising uncontrollably after reagent addition. What should I do?
FAQ: My reaction does not go to completion, even with sufficient reagents. Why?
FAQ: I am using a jacketed reactor, but the temperature is not uniform. What can I do?
FAQ: How can I prevent solvent evaporation and the formation of flammable atmospheres?
This protocol outlines a general approach for running a reaction where one component is added to another, based on established engineering practices [1].
1. Reaction Setup
2. Reaction Initialization
3. Reagent Addition and Temperature Control
The following diagram illustrates the logical decision-making process for maintaining temperature control during the reaction.
The most direct comparison comes from a 2024 study on the Cu(I)-Catalyzed C-H Functionalization of Azauracils [1]. This research demonstrated that both triphenylsilane and triphenylgermane could be used successfully in the same reaction under identical conditions.
The table below summarizes the key experimental findings and properties of both reagents:
| Feature | Triphenylsilane | This compound |
|---|---|---|
| Reactivity in Cu(I)-catalyzed reaction [1] | Successful | Successful |
| Proposed Mechanism [1] | Radical pathway | Radical pathway |
| Functional Group Tolerance [1] | Excellent | Excellent |
| Melting Point [2] [3] [4] | 42-44°C, 63°C (lit.) | 40-43°C (lit.) |
| Boiling Point [3] [4] | 152-163°C / 2-3 mmHg | 128-129°C / 0.03 mmHg |
| Flash Point [2] [3] [4] | 76°C | >110°C |
| Handling & Storage [2] [3] | Air and moisture sensitive; store under Nitrogen | Information limited; assume similar precautions |
Beyond the direct comparative study, the tables below highlight the general applications and safety profiles of each reagent, which are crucial for lab safety and protocol planning.
The following workflow and detailed method are based on the Cu(I)-catalyzed silylation and germylation study, providing a protocol you can reference for direct experimental comparison [1].
Detailed Procedure (Adapted from [1]):
A key concept from recent studies is that the nucleophilicity of organogermanes is highly dependent on the electronic properties of the transition metal catalyst or reaction conditions used [1]. For C–Ge bond activation, electron-deficient catalysts are often required.
The table below summarizes general reactivity trends for different classes of organogermanes:
| Organogermane Class | Example Compound | General Nucleophilicity & Reactivity Notes |
|---|---|---|
| Triaryl Germanes | Triphenylgermane (Ph₃GeH) | Weaker nucleophile; requires highly electrophilic catalysts (e.g., cationic Pd nanoparticles, Au(III)) for cross-coupling; more stable but less reactive [1]. |
| Trialkyl Germanes | Triethylgermane (Et₃GeH) | Stronger nucleophile; can be activated by a broader range of electrophilic catalysts; used in Giese-type radical reactions [1]. |
The primary reason for this difference is electronic and steric effects:
While direct side-by-side studies are rare, different experimental protocols are used for triaryl- and trialkylgermanes, supporting their distinct reactivity profiles.
For Aryl Germanes (like this compound) The reactivity of aryl germanes is typically assessed through cross-coupling reactions, which require specific catalysts.
For Alkyl Germanes (like Triethylgermane) Alkyl germanes exhibit distinct reactivity, particularly in radical pathways.
Organogermanes are often noted for their orthogonal reactivity, meaning they remain inert under conditions where other common organometallic reagents (like boronic esters or silanes) react, and vice versa [1]. The table below places this compound in a broader context.
| Nucleophile Type | General Nucleophilicity & Application Notes |
|---|---|
| Organostannanes (R-Sn) | Strongest nucleophiles in this series; most reactive but often highly toxic [1]. |
| Organogermanes (R-Ge) | Intermediate nucleophilicity; offer a balance of moderate reactivity, low toxicity, and high stability [1]. |
| Organosilanes (R-Si) | Weakest nucleophiles in this series; least reactive but very stable [1]. |
The table below summarizes the key data available for this compound from the search results:
| Property | Value | Source / Context |
|---|---|---|
| CAS Number | 2816-43-5 | Commercial chemical databases [1] |
| Molecular Formula | C₁₈H₁₆Ge | Commercial chemical databases [1] |
| Molecular Weight | 304.96 | Commercial chemical databases [1] |
| Melting Point | 40-43 °C | Commercial chemical databases [1] |
| Form | Powder or crystals | Commercial chemical databases [1] |
| Primary Use in Literature | Catalyst in organic synthesis | Research article (2016) [2] |
| Analysis Method in Literature | Characterized by FT-IR, NMR, single-crystal XRD | Research article (2016) [2] |
Although a specific method for this compound is not available, analytical method validation follows established international guidelines. The ICH Q2(R1) guideline defines the core parameters that must be validated for any analytical procedure [3]. The principles below, often applied in chromatographic analysis like HPLC, provide a framework you would use to generate your own comparative data.
The following workflow outlines the key steps and parameters involved in developing and validating an analytical method:
To ensure the reliability of the data generated, the following experimental protocols should be meticulously designed and documented for each validation parameter:
Since published comparative data is lacking, you may need to generate the experimental data yourself to create a meaningful guide. Here is a suggested approach:
| Element | Key Advantages & Characteristics | Exemplary Reaction Type | Reported Efficiency/Performance | Experimental Context & Citations |
|---|
| Germanium (Ge) | - Growing importance in pharmaceuticals & materials science.
For researchers looking to implement these methods, here is a detailed look at the experimental protocols from key studies.
1. Electrochemical Reductive Germylation (from [1]) This protocol describes a method for constructing C(sp3)-Ge bonds from alkyl nitriles.
2. Palladium-Catalyzed Cross-Coupling of Silanolates (from [4]) This represents a well-established methodology for silicon-based coupling.
To help visualize the general workflow common to these advanced cross-coupling methodologies, the following diagram outlines the key stages.
The absence of a direct comparison indicates that benchmarking these metals against each other under standardized conditions is a potential gap in the current literature that your guide could address.
The following table summarizes the key bonding insight for the (IPr)CuGePh₃ complex, as revealed by EDA-NOCV analysis [1] [2]:
| Analysis Aspect | Finding for (IPr)CuGePh₃ |
|---|---|
| Primary Bonding Character | Germyl nucleophile ([Ph₃Ge]⁻) [1] [2] |
| Key Reactivity Evidence | Successful σ-bond metathesis with p-block halides; acts as a convenient source of [Ph₃Ge]⁻ [1]. |
| Other Reactivity | π-bond insertion into Cu–Ge bond with tBuNCS, CS₂, and PhNCO; insertion of phenyl acetylene [1]. |
| Catalytic Role Confirmation | Validated as catalytic intermediates in tin/germanium cross-coupling and hydrogermylation of alkenes [1]. |
This analysis confirms the complex is best described as a germyl nucleophile, which is consistent with its observed reactivity.
The EDA-NOCV analysis in the study was conducted using Density Functional Theory (DFT) [1]. The general workflow for performing such an analysis is summarized below, with more detailed steps in the following section.
Here is a more detailed breakdown of the key stages:
System Preparation and Fragmentation:
M + Lₙ scheme [3]. For this system, this would correspond to:Single-Point Calculation: A single-point energy calculation is performed on the entire complex using the pre-defined fragments. This requires a high level of theory, including [3] [4]:
Analysis of Output: The calculation provides a decomposition of the intrinsic interaction energy (ΔEᵢₙₜ) between the fragments into chemically meaningful components [5] [4]:
The EDA-NOCV analysis was part of a broader study that also synthesized and characterized four (NHC)CuGePh₃ complexes. Here is the logical flow from synthesis to bonding analysis:
The synthesis was achieved by deprotonating triphenyl germane (Ph₃GeH) with NHC-supported copper(I) alkoxides, yielding the complexes and an alcohol byproduct [1] [2]. The molecular structures were confirmed by Single-Crystal X-Ray Diffraction (SC-XRD), which revealed near-linear C–Cu–Ge geometries [1].
The table below summarizes key reactivity aspects and applications of the three triphenyl hydrides.
| Property / Application | Ph₃SiH (Triphenylsilane) | Ph₃GeH (Triphenylgermane) | Ph₃SnH (Triphenylstannane) |
|---|---|---|---|
| General Reactivity Profile | Moderate reductant; effective in metal-catalyzed hydrofunctionalizations, especially with modified ligands [1]. | Often behaves similarly to Ph₃SiH but can exhibit enhanced reactivity or selectivity in specific metal complexes; capable of Ge–H and Ge–C bond cleavage with clusters [2] [3]. | Potent radical reagent; acts as a source of "H•" via a chain mechanism generating stable Ph₃Sn• radicals [4] [5]. |
| Role in Radical Reactions | Requires catalytic systems (e.g., Fe, Mn) for H-atom transfer (HAT) to alkenes [1]. | Can participate in radical pathways, but literature focuses more on its metal complex chemistry [2]. | Highly effective; undergoes reversible addition of Ph₃Sn• radicals to allenes and vinyl stannanes [5]. |
| Role in Transition Metal Chemistry | Precursor to metal silyls for catalysis (e.g., silylation of unsaturated substrates) [6]. | Forms germyl metal complexes (e.g., with Cu, Ru); used in catalytic hydrogermylation of alkenes [6] [3]. | Forms stannyl metal complexes; known for Ge–Sn bond cleavage in cross-coupling catalysis [6]. |
| Key Application Example | Manganese-catalyzed hydrogenation of alkenes. Modified silanes (e.g., Ph(i-PrO)SiH₂) significantly improve yield and allow lower catalyst loadings [1]. | Copper-NHC catalyzed hydrogermylation of Michael acceptors, selectively yielding the β-germylated product [6]. | O-directed free radical hydrostannation of alkynyl compounds, leading to ring-opened bis-stannylated products [5]. |
The following examples illustrate characteristic reactions for each reagent.
This procedure demonstrates the high radical reactivity of triphenylstannane [5].
This protocol highlights how modifying Ph₃SiH can dramatically enhance its performance in metal-catalyzed reactions [1].
This method showcases Ph₃GeH acting as a germanium nucleophile source in copper-catalyzed reactions [6].
The diagram below outlines the general radical chain mechanism for hydrostannation, a key pathway for Ph₃SnH reactivity.
Recent research highlights the role of this compound (Ph₃GeH) as a precursor in the formation of nucleophilic germanides. The key finding is that it can be deprotonated to form a monomeric calcium germanide complex, which serves as a soluble and effective source of the nucleophilic [Ph₃Ge]⁻ anion [1].
The table below summarizes the specific reaction in which this compound's reactivity was demonstrated:
| Reaction Type | Nucleophile Source | Substrate | Product | Key Reaction Condition |
|---|---|---|---|---|
| Nucleophilic Addition [1] | [(BDI)Ca{GePh₃}(THF)] |
Benzophenone (Ph₂C=O) | [(BDI)Ca{OC(GePh₃)Ph₂}(THF)] |
Use of a calcium catalyst in THF solvent |
This demonstrates that this compound can be used to generate a reagent capable of adding to carbonyl groups, a fundamental reaction in organic synthesis [1].
The following diagram illustrates the key experimental steps involved in using a this compound-derived nucleophile, as described in the research [1]. The workflow is generalized for a carbonyl substrate.
The specific experimental protocol for the key reaction with benzophenone, as derived from the study, is as follows [1]:
[Ph₃Ge]⁻) to a carbonyl group.[(BDI)CaH]₂ (where BDI = HC{(Me)CNDipp}₂)[(BDI)CaH]₂ is dissolved in THF.[(BDI)Ca{GePh₃}(THF)].[(BDI)Ca{OC(GePh₃)Ph₂}(THF)].The findings position this compound as a useful reagent for generating nucleophilic germanides in organometallic chemistry. The resulting complex is a well-defined, soluble source of the [Ph₃Ge]⁻ anion, which has been shown to successfully add to classic electrophiles like carbodiimides and ketones [1].
Regarding your request for a performance comparison guide, the current public scientific literature lacks the following information, which may be areas for future investigation: